molecular formula C14H13N3O2S4 B4610814 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B4610814
M. Wt: 383.5 g/mol
InChI Key: VPMWGEHWRUKTCZ-CSKARUKUSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C14H13N3O2S4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.98906136 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Thiazolidinone derivatives have been extensively synthesized and characterized, highlighting their diverse biological activities. These compounds are prepared through various synthetic routes and characterized using spectroscopic methods, including NMR, IR, and mass spectrometry. The structural characterization is crucial for understanding the relationship between the chemical structure and biological activity (Zablotskaya et al., 2013; Ş. Küçükgüzel et al., 2013).

Biological Activities

  • Anticancer and Antimicrobial Activities: Thiazolidinone derivatives exhibit significant anticancer and antimicrobial properties. These activities are attributed to their ability to interfere with various biological pathways, including those involved in cell proliferation and microbial growth (Incerti et al., 2018; Çıkla et al., 2013).
  • Anti-inflammatory and Analgesic Properties: Some thiazolidinone derivatives are researched for their potential anti-inflammatory and analgesic effects, suggesting a promising application in treating conditions associated with inflammation and pain (Ş. Küçükgüzel et al., 2013).

Molecular Docking Studies

Molecular docking studies of thiazolidinone derivatives against various biological targets, such as matrix metalloproteinases (MMPs), have revealed their potential mechanism of action in inhibiting these enzymes, which play a significant role in tissue damage and inflammation (Incerti et al., 2018).

Potential for Drug Development

The diverse biological activities of thiazolidinone derivatives make them promising candidates for drug development, particularly in the fields of cancer, microbial infections, and inflammatory diseases. Their synthesis and biological evaluation are crucial steps in the drug discovery process, aiming to identify new therapeutic agents (Holota et al., 2019).

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S4/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)20)8-9-2-1-6-21-9/h1-2,6,8H,3-5,7H2,(H,15,16,18)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWGEHWRUKTCZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 3
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 4
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

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